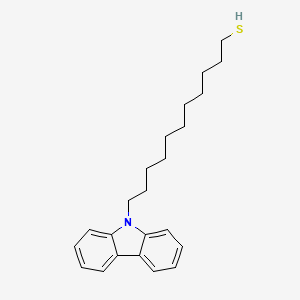
11-(9H-Carbazol-9-yl)undecane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(9H-Carbazol-9-yl)undecane-1-thiol is a chemical compound that features a carbazole moiety attached to an undecane chain with a thiol group at the terminal position. This compound is of interest due to its unique structural properties, which combine the aromaticity and electronic properties of carbazole with the reactivity of a thiol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(9H-Carbazol-9-yl)undecane-1-thiol typically involves the reaction of 9H-carbazole with an appropriate alkyl halide to introduce the undecane chain, followed by the introduction of the thiol group. One common method involves the use of 11-bromoundecane as the alkylating agent, which reacts with 9H-carbazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thiourea to introduce the thiol group, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
11-(9H-Carbazol-9-yl)undecane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Addition: The thiol group can add to alkenes and alkynes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Addition: Catalysts like palladium or platinum are often employed.
Major Products
Oxidation: Formation of 11-(9H-Carbazol-9-yl)undecane-1-disulfide.
Substitution: Formation of various substituted carbazole derivatives.
Addition: Formation of thioether derivatives.
科学的研究の応用
11-(9H-Carbazol-9-yl)undecane-1-thiol has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential in bioconjugation and as a probe in biological systems.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 11-(9H-Carbazol-9-yl)undecane-1-thiol involves its ability to interact with various molecular targets through its thiol group. This includes the formation of covalent bonds with proteins and other biomolecules, which can modulate their activity. The carbazole moiety also contributes to its electronic properties, allowing it to participate in electron transfer processes and act as a photosensitizer .
類似化合物との比較
Similar Compounds
9H-Carbazole: The parent compound, lacking the undecane chain and thiol group.
11-(9H-Carbazol-9-yl)undecane: Similar structure but without the thiol group.
9-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)-9H-carbazole: A carbazole derivative with different substituents.
Uniqueness
11-(9H-Carbazol-9-yl)undecane-1-thiol is unique due to the presence of both the carbazole moiety and the thiol group, which confer distinct electronic and reactive properties. This combination makes it particularly useful in applications requiring both aromaticity and thiol reactivity .
特性
CAS番号 |
919803-83-1 |
|---|---|
分子式 |
C23H31NS |
分子量 |
353.6 g/mol |
IUPAC名 |
11-carbazol-9-ylundecane-1-thiol |
InChI |
InChI=1S/C23H31NS/c25-19-13-7-5-3-1-2-4-6-12-18-24-22-16-10-8-14-20(22)21-15-9-11-17-23(21)24/h8-11,14-17,25H,1-7,12-13,18-19H2 |
InChIキー |
HXXCUCYYCQAHKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


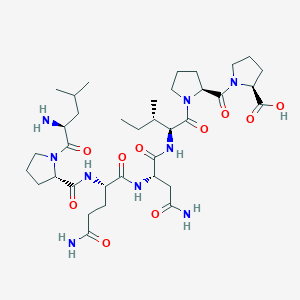
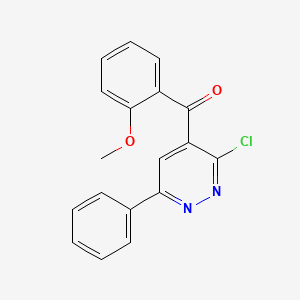

![(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B14201875.png)
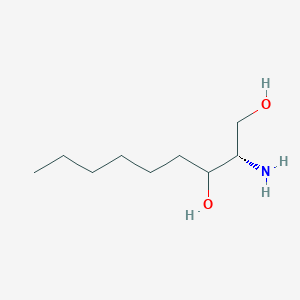
![N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14201895.png)
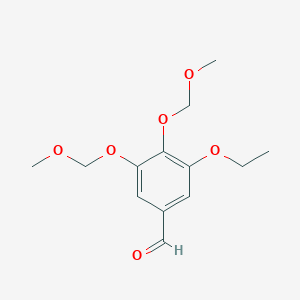
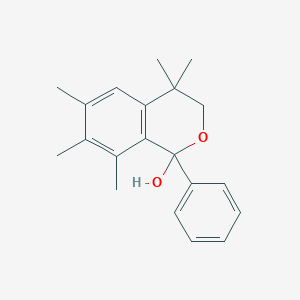

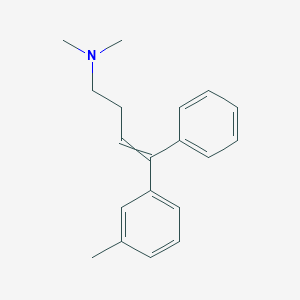
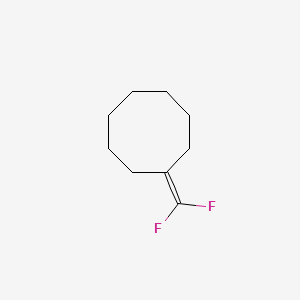
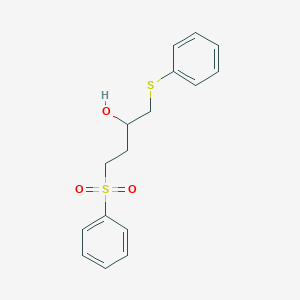
![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)
